8-chloro-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
“8-chloro-3,4-dihydro-2H-naphthalen-1-one” is a chemical compound with the CAS number 68449-32-1 . It’s also known as “8-chloro-1-tetralone” or "8-chloro-3,4-dihydronaphthalen-1(2h)-one" . It’s used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “8-chloro-3,4-dihydro-2H-naphthalen-1-one” is C10H9ClO . The molecular weight is 180.63 g/mol. The IUPAC Standard InChI is InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-2,4,6H,3,5,7H2 .Scientific Research Applications
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Antitumor Activities
- Application: A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives were designed and synthesized. These compounds exhibited obvious anticancer activities against various human neoplastic cell lines .
- Method: The compounds were synthesized by the Claisen–Schmidt condensation reaction and their structures were characterized by NMR, FTIR, and MS spectroscopy .
- Results: The compounds showed significant antitumor activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
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Drug Synthesis
- Application: Compounds similar to “8-chloro-3,4-dihydro-2H-naphthalen-1-one” have been used as intermediates in the synthesis of drugs .
- Method: The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
- Results: The outcome of these procedures is the successful synthesis of the target drug .
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Various Pharmacological Activities
- Application: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to 3,4-dihydronaphthalen-1(2H)-one, have been reported to possess various pharmacological activities .
- Method: The specific methods of application or experimental procedures would depend on the particular pharmacological activity being studied .
- Results: These compounds have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
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Bcl-2 Inhibitors
- Application: A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives were designed and synthesized as Bcl-2 inhibitors .
- Method: The compounds were synthesized by the Claisen–Schmidt condensation reaction and their structures were characterized by NMR, FTIR, and MS spectroscopy .
- Results: The compounds exhibited obvious anticancer activities against various human neoplastic cell lines and their cytotoxicities for LO2 cell lines were lower than DOX .
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Indole Derivatives
- Application: Indole derivatives, which are structurally related to 3,4-dihydronaphthalen-1(2H)-one, have been reported to possess various pharmacological activities .
- Method: The specific methods of application or experimental procedures would depend on the particular pharmacological activity being studied .
- Results: These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
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1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives
- Application: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to 3,4-dihydronaphthalen-1(2H)-one, have been reported to possess various pharmacological activities .
- Method: The specific methods of application or experimental procedures would depend on the particular pharmacological activity being studied .
- Results: These compounds have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, AMPA receptor modulators, and more .
Safety And Hazards
“8-chloro-3,4-dihydro-2H-naphthalen-1-one” may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPGQWJGLPAGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463668 | |
Record name | 8-chloro-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
68449-32-1 | |
Record name | 8-chloro-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-3,4-dihydro-2H-naphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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